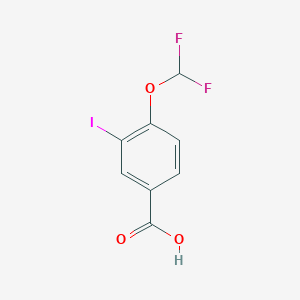

4-(Difluoromethoxy)-3-iodobenzoic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJBTOZFVXVMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660974 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-14-1 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3-iodobenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the core physicochemical properties of 4-(Difluoromethoxy)-3-iodobenzoic acid, a specialized chemical intermediate of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of its structural components—the benzoic acid core, the difluoromethoxy group, and the ortho-iodo substituent—to provide reasoned estimations of its properties. By referencing data from closely related analogs and foundational chemical principles, this paper offers critical insights into its expected acidity (pKa), lipophilicity (LogP), solubility, and spectral characteristics. Furthermore, it details the standard experimental protocols for the empirical determination of these properties, ensuring researchers are equipped with both a theoretical framework and practical methodologies for their work. This synthesis of predictive analysis and procedural guidance serves as an essential resource for professionals engaged in the design and development of novel therapeutics leveraging this unique molecular scaffold.

Introduction

This compound is a trifunctional aromatic compound poised for significant applications in drug discovery and materials science. Its utility stems from the unique and synergistic interplay of its three key structural motifs:

-

The Benzoic Acid Group: Provides a handle for amide bond formation, a cornerstone of medicinal chemistry, and governs the molecule's acidic properties.

-

The 4-(Difluoromethoxy) Group (-OCF₂H): A modern bioisosteric replacement for more traditional groups like methoxy (-OCH₃) or hydroxyl (-OH). The -OCF₂H group uniquely modulates lipophilicity, enhances metabolic stability by resisting oxidative metabolism, and can act as a weak hydrogen bond donor, offering nuanced control over a drug candidate's pharmacokinetic and pharmacodynamic profile.

-

The 3-Iodo Group: Serves as a versatile synthetic handle for carbon-carbon bond formation through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the elaboration of the molecular scaffold. Its position ortho to the carboxylic acid also sterically and electronically influences the compound's acidity via the "ortho-effect."

This guide elucidates the expected physicochemical landscape of this molecule, providing a foundational understanding for its strategic deployment in research and development.

Core Physicochemical Properties

The properties of this compound are derived from its precursor, Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS No: 1131614-23-7)[1]. The following table summarizes the definitive and estimated key properties.

| Property | Value / Expected Value | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned; Precursor is 1131614-23-7 | [1] |

| Molecular Formula | C₈H₅F₂IO₃ | Derived from methyl ester[1] |

| Molecular Weight | 314.03 g/mol | Calculated from formula |

| Appearance | Expected to be a white to off-white solid | Analogy to similar benzoic acids[2] |

| Melting Point | >170 °C (Estimated) | Higher than 4-(difluoromethoxy)benzoic acid (169-171 °C) due to increased molecular weight and potential intermolecular interactions from the iodine atom. |

| Acidity (pKa) | ~2.9 - 3.5 (Estimated) | Influenced by the strong electron-withdrawing -OCF₂H group and the ortho-effect of the iodine atom, making it significantly more acidic than benzoic acid (pKa ~4.2). |

| Lipophilicity (LogP) | ~3.0 - 3.5 (Calculated/Estimated) | The -OCF₂H group and iodine atom both contribute significantly to lipophilicity. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Characteristic of substituted benzoic acids. |

Scientific Rationale for Property Estimations

Acidity (pKa)

The acidity of a substituted benzoic acid is a function of the electronic and steric effects of its substituents.

-

Inductive and Resonance Effects: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect delocalizes the negative charge of the conjugate base (benzoate), stabilizing it and thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). For comparison, 4-fluorobenzoic acid has a pKa of 4.14[3]. The stronger inductive effect of the -OCF₂H group would be expected to lower the pKa further.

-

The Ortho-Effect: Substituents at the ortho position to a carboxylic acid group, regardless of their electronic nature, generally increase the acid's strength[4]. This is primarily a steric phenomenon where the bulky ortho group (in this case, iodine) forces the -COOH group out of the plane of the benzene ring. This rotation inhibits resonance between the carboxyl group and the aromatic ring, which in the conjugate base, enhances the localization of the negative charge on the carboxylate, increasing its stability[4][5]. The acidity of ortho-halobenzoic acids follows the order Br ≈ I > Cl >> F, making ortho-iodobenzoic acid a significantly stronger acid than benzoic acid[5][6].

Given these combined effects, the pKa of this compound is confidently predicted to be substantially lower than that of benzoic acid.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity.

-

The difluoromethoxy group is considered a lipophilicity-enhancing moiety. While it can act as a hydrogen bond donor, its overall contribution increases lipophilicity compared to a methoxy group[7][8][9].

-

Halogens, particularly iodine, are highly lipophilic. The contribution of an iodine atom to LogP is substantial.

Therefore, the combination of both the iodo and difluoromethoxy groups results in a molecule with considerable lipophilicity, which is a key consideration for its behavior in biological systems, such as membrane permeability.

Experimental Methodologies

The following sections provide standardized, self-validating protocols for the empirical determination of the key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses a standard digital melting point apparatus for accuracy and reproducibility.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid onto a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid[10]. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. Due to the expected poor water solubility, a co-solvent system is required.

Protocol:

-

Solution Preparation:

-

Accurately weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in a suitable volume (e.g., 25 mL) of a co-solvent mixture, such as 50:50 methanol/water, to ensure complete dissolution. The concentration should be around 1-10 mM[3][11].

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. Ensure it is carbonate-free.

-

-

Apparatus Setup:

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

-

Place the sample solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Position the burette containing the NaOH titrant above the beaker.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found by taking the first derivative, d(pH)/dV).

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination via Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination[12][13]. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. The concentration in each phase is then quantified, typically by UV-Vis spectrophotometry or HPLC.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol) at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning:

-

In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., a 1:1 ratio).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning and reach equilibrium[14].

-

Allow the phases to fully separate (centrifugation may be required to break emulsions).

-

-

Quantification:

-

Carefully withdraw an aliquot from both the organic and aqueous layers.

-

Determine the concentration of the compound in each aliquot using a calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

-

Discussion: A Senior Application Scientist's Perspective

The Strategic Value of the Difluoromethoxy Group

In modern medicinal chemistry, the -OCF₂H group is not merely a methoxy mimic; it is a strategic tool for fine-tuning molecular properties. Its character is intermediate between the electron-donating -OCH₃ group and the strongly electron-withdrawing -OCF₃ group.

-

Metabolic Blocker: It effectively blocks O-demethylation, a common metabolic liability for aryl methyl ethers, thereby increasing a compound's half-life.

-

Modulated Lipophilicity: It increases lipophilicity, but less dramatically than a -CF₃ group, offering greater control in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Unique Interactions: The polarized C-H bond allows it to function as a weak hydrogen bond donor, a property absent in -OCH₃ and -OCF₃ groups. This can introduce new, favorable interactions with a biological target.

Caption: Bioisosteric properties of the -OCF₂H group.

Synthetic Implications

The presence of the iodine atom at the ortho position makes this compound a valuable building block. It is primed for late-stage functionalization via metal-catalyzed cross-coupling reactions. This allows chemists to build a library of diverse analogs by modifying the 3-position, exploring the structure-activity relationship (SAR) in that region of chemical space while retaining the beneficial properties of the difluoromethoxy group. The acid itself can be readily prepared from its corresponding methyl ester via standard saponification (base-mediated hydrolysis) conditions, typically using NaOH or LiOH in a mixture of water and an organic co-solvent like methanol or THF, followed by acidic workup[15].

Conclusion

This compound represents a sophisticated molecular scaffold that combines metabolic stability, tunable electronics, and synthetic versatility. While direct experimental data is sparse, a thorough analysis of its constituent parts allows for reliable predictions of its key physicochemical properties. Its strong acidity, significant lipophilicity, and poor aqueous solubility are defining features that must be considered in its application. This guide provides both the theoretical foundation for understanding this molecule and the practical, validated protocols necessary for its empirical characterization, empowering researchers to effectively utilize this promising compound in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 26, 2026, from [Link]

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid? Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 26, 2026, from [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method. Retrieved January 26, 2026, from [Link]

-

CHIMIA. (2020). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 26, 2026, from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved January 26, 2026, from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022). How does ortho-effect work in benzoic acids? Khan Academy. Retrieved January 26, 2026, from [Link]

-

Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Methyl 2-hydroxy-4-iodobenzoate. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 26, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Difluoromethoxy)-3-iodobenzoic Acid by Recrystallization

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(Difluoromethoxy)-3-iodobenzoic acid via recrystallization. This document offers troubleshooting advice, frequently asked questions, a detailed experimental protocol, and an in-depth explanation of the scientific principles behind the procedural choices.

I. Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound, providing practical solutions based on the compound's structural characteristics and likely impurities.

Q1: My crude this compound has a brownish or yellowish tint. Will recrystallization remove this color?

A1: Yes, recrystallization is often effective at removing colored impurities. The color likely arises from byproducts formed during the synthesis, such as those from oxidative side reactions during iodination.[1] If a single recrystallization does not yield a colorless product, the use of a small amount of activated charcoal during the procedure can be effective. However, be aware that charcoal can also adsorb your desired product, potentially reducing the yield.

Q2: I'm having trouble finding a single solvent that effectively dissolves my compound when hot but not when cold. What should I do?

A2: This is a common challenge, especially with molecules like this compound that possess both polar (carboxylic acid) and non-polar (iodinated difluoromethoxy-benzene ring) functionalities. The difluoromethoxy group, in particular, can act as a lipophilic hydrogen bond donor, further complicating simple solubility predictions. In such cases, a mixed solvent system is often the best approach. You would dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should then induce crystallization. Common mixed solvent systems to explore for this compound could include ethanol/water, acetone/water, or toluene/heptane.

Q3: My compound "oils out" instead of forming crystals upon cooling. How can I prevent this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. Given that the melting point of the related compound 4-(difluoromethoxy)benzoic acid is 169-171 °C, selecting a solvent with a boiling point well below this is advisable.[2] If oiling out persists, try the following:

-

Use a larger volume of solvent: This will decrease the concentration of the solute.

-

Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

-

Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

-

Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.

Q4: After recrystallization, my yield is very low. What are the likely causes?

A4: Low yield can result from several factors:

-

Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.

-

Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

-

Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

-

The crude material had a high percentage of impurities: If the initial sample was highly impure, the recovery of the pure compound will inherently be lower.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The most straightforward method is to measure the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range suggests the presence of impurities. For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

II. Understanding Potential Impurities

A robust purification strategy is built upon understanding the potential impurities. The synthesis of this compound likely involves two key transformations: iodination and difluoromethylation.

A plausible synthetic route starts with 4-(difluoromethoxy)benzoic acid, which is then iodinated.[2] Alternatively, 4-hydroxy-3-iodobenzoic acid could be a precursor, which then undergoes difluoromethylation.[3]

Based on these potential synthetic pathways, likely impurities include:

-

Unreacted Starting Materials: 4-(difluoromethoxy)benzoic acid or 4-hydroxy-3-iodobenzoic acid.

-

Isomeric Byproducts: Iodination of 4-(difluoromethoxy)benzoic acid could potentially yield other iodinated isomers, although the directing effects of the substituents make the 3-iodo product the major one.

-

Partially Iodinated Species: If the starting material was a di-substituted benzene, incomplete iodination could be a source of impurities.[1]

-

Byproducts from Difluoromethylation: The reaction to introduce the difluoromethoxy group may not go to completion, leaving residual hydroxyl-containing starting material.

III. Experimental Protocol: Recrystallization of this compound

This protocol outlines a systematic approach to recrystallizing this compound, starting with solvent screening.

Part 1: Solvent Screening

A systematic solvent screening is crucial for developing an effective recrystallization procedure.

Materials:

-

Crude this compound

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Small test tubes

-

Heating block or water bath

-

Glass stirring rods

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

-

Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes with agitation. Note which solvents dissolve the compound completely at elevated temperatures.

-

Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

-

The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in the formation of a significant amount of crystals upon cooling.

Part 2: Bulk Recrystallization

Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization.

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

If charcoal was used, perform a hot gravity filtration to remove it. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

IV. Visualizing the Workflow

Solvent Selection Decision Tree

Caption: A decision tree for selecting an appropriate recrystallization solvent.

V. Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and related compounds, which are critical for designing a successful recrystallization protocol.

| Property | This compound (Predicted/Inferred) | 4-(Difluoromethoxy)benzoic acid | 4-Fluoro-3-iodobenzoic acid |

| Molecular Formula | C₈H₅F₂IO₃ | C₈H₆F₂O₃ | C₇H₄FIO₂ |

| Molecular Weight | 314.03 g/mol | 188.13 g/mol [2] | 266.01 g/mol [4] |

| Appearance | White to off-white solid | White solid | White powder |

| Melting Point | Likely >170 °C | 169-171 °C[2] | 176.6-177 °C |

| Solubility Profile | The combination of the polar carboxylic acid, the lipophilic iodine, and the "lipophilic hydrogen bond donor" difluoromethoxy group suggests moderate solubility in a range of solvents. A mixed solvent system is likely to be effective. | Likely soluble in polar organic solvents like alcohols and acetone. | Soluble in many organic solvents. |

VI. References

-

Baer, E., & Tosoni, A. L. (1956). The Action of Nitrous Acid on Aromatic Amines. Journal of the American Chemical Society, 78(12), 2857-2858.

-

Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Retrieved January 26, 2026, from [Link]

-

European Pharmacopoeia. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid.

-

Google Patents. (n.d.). CN102428068B - Process for the iodination of aromatic compounds. Retrieved January 26, 2026, from

-

Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Retrieved January 26, 2026, from

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Difluoromethylation of Phenols. Retrieved January 26, 2026, from [Link]

-

Google Patents. (n.d.). CN102428068B - Process for the iodination of aromatic compounds. Retrieved January 26, 2026, from

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: 4-(Difluoromethoxy)-3-iodobenzoic Acid in Cross-Coupling Reactions

Welcome to the technical support center for 4-(Difluoromethoxy)-3-iodobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this electron-deficient aryl iodide and, most critically, to mitigate the formation of the undesired homocoupling byproduct.

Understanding the Challenge: The Propensity for Homocoupling

This compound is a valuable reagent in medicinal chemistry and materials science. However, its electronic properties—specifically the electron-withdrawing nature of the difluoromethoxy and carboxylic acid groups—can influence its reactivity in palladium- and copper-catalyzed cross-coupling reactions. A primary challenge encountered is the formation of a symmetric biaryl byproduct through homocoupling (also known as Ullmann coupling when copper-mediated), which can complicate purification and reduce the yield of the desired cross-coupled product.

This guide provides a systematic approach to understanding and preventing this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two molecules of the starting aryl halide (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and the resulting homocoupled byproduct often has similar chromatographic properties to the desired product, making purification challenging. The electron-deficient nature of the aromatic ring in this compound can, in some catalytic cycles, make it more susceptible to this side reaction.

Q2: How does the carboxylic acid functional group affect the cross-coupling reaction?

A2: The carboxylic acid group is acidic and will react with the basic conditions typically required for cross-coupling reactions. This necessitates the use of at least one extra equivalent of base to neutralize the carboxylic acid. The resulting carboxylate salt can also impact the solubility of the starting material in common organic solvents, potentially requiring the use of a co-solvent or a different solvent system to maintain a homogeneous reaction mixture.[1] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to circumvent these issues.[1]

Q3: Can I use the same conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate?

A3: While all are cross-coupling reactions, the optimal conditions for each transformation will differ. For instance, Sonogashira reactions often employ a copper co-catalyst, which is a primary mediator of alkyne homocoupling (Glaser coupling).[2] Suzuki reactions are sensitive to the presence of oxygen, which can promote the homocoupling of the boronic acid partner.[3] Buchwald-Hartwig aminations require a careful selection of ligand and base to favor C-N bond formation. Therefore, each reaction type requires specific optimization.

Q4: How can I detect and quantify the homocoupling byproduct?

A4: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) can often give a preliminary indication of the presence of a byproduct. For accurate detection and quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[4] Developing an HPLC method with a suitable column and mobile phase gradient is crucial for separating the desired product from the homocoupling byproduct and any remaining starting material. GC-MS can be used to identify the mass of the byproduct, confirming its identity as the dimer.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with this compound, homocoupling of both the aryl iodide and the boronic acid partner can occur.

Problem: Significant formation of the homocoupled biaryl byproduct.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3] |

| Slow reductive elimination of the desired product | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu3P. These ligands can accelerate the rate-limiting reductive elimination step of the cross-coupling catalytic cycle. | Bulky ligands promote the formation of monoligated palladium species which can undergo faster reductive elimination. Electron-rich ligands increase electron density on the palladium center, which also facilitates reductive elimination. |

| Inappropriate choice of base | Use a weaker base such as K2CO3 or Cs2CO3 instead of stronger bases like NaOH or K3PO4. Ensure at least 2 equivalents of base are used to neutralize the carboxylic acid and facilitate the reaction. | The choice of base can influence the rate of transmetalation and other steps in the catalytic cycle. A weaker base may disfavor side reactions. |

| High reaction temperature | Lower the reaction temperature. While a higher temperature can increase the reaction rate, it may also promote side reactions. Monitor the reaction at a lower temperature for a longer period. | Homocoupling pathways may have a different activation energy compared to the desired cross-coupling pathway. |

Sonogashira Coupling

A key challenge in Sonogashira coupling is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling.[2]

Problem: Formation of butadiyne byproduct (alkyne homocoupling).

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Presence of Copper(I) catalyst and oxygen | Perform the reaction under strictly "copper-free" conditions. If using a copper co-catalyst, ensure rigorous degassing and a strict inert atmosphere. | Copper(I) is a known catalyst for the oxidative dimerization of terminal alkynes in the presence of oxygen.[2] |

| High concentration of copper catalyst | If using a copper co-catalyst, reduce its loading to the minimum effective amount (e.g., 1-2 mol%). | Lowering the concentration of the catalyst for the side reaction will decrease its rate. |

| Inappropriate amine base | Use a bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). | The amine base plays a role in the catalytic cycle. Bulky amines can sometimes disfavor the formation of the copper-acetylide intermediates that lead to homocoupling. |

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, the primary side reaction of concern is the homocoupling of the aryl iodide.

Problem: Low yield of the desired arylamine and formation of the biaryl byproduct.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Slow C-N bond-forming reductive elimination | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand can vary depending on the amine coupling partner. | The ligand plays a crucial role in promoting the reductive elimination of the C-N bond over competing side reactions. |

| Incompatible base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure accurate measurement and addition of the base. | The base is critical for deprotonating the amine and facilitating the catalytic cycle. An inappropriate base can lead to side reactions or incomplete conversion. |

| Decomposition of the catalyst or ligand | Use a pre-formed palladium catalyst-ligand complex (precatalyst) to ensure the correct stoichiometry and stability of the active catalytic species. | In situ generation of the active catalyst can sometimes be inefficient and lead to the formation of inactive palladium species. |

General Preventative Measures

Analytical Methods for Byproduct Detection and Quantification

A robust analytical method is essential for troubleshooting and optimizing your reaction. Here is a general HPLC method that can be adapted to separate this compound, its cross-coupled product, and the homocoupling byproduct.

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Quantification | Use an internal or external standard of the homocoupling byproduct, if available. If not, relative peak area percentages can provide an estimate of purity. |

Note: This method will likely need to be optimized for your specific cross-coupled product due to differences in polarity and retention time.

Experimental Protocols

The following protocols are provided as a starting point and are adapted from procedures for structurally similar compounds.[5][6] Optimization will likely be necessary for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh3)4

-

Potassium Carbonate (K2CO3)

-

Toluene, Ethanol, Water (all degassed)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Add the palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv).

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 30 minutes.

-

Heat the reaction to 90-100 °C under a positive pressure of inert gas.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

PdCl2(PPh3)2

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry flask, add this compound (1.0 equiv) and PdCl2(PPh3)2 (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF and triethylamine.

-

Add the terminal alkyne (1.1 equiv) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify directly by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine

-

Pd2(dba)3

-

XPhos or another suitable ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox, add Pd2(dba)3 (0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), and NaOtBu (2.2 equiv) to a dry flask.

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the flask and heat to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

- Wikipedia. (2023). Sonogashira coupling.

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.

- Anisimov, A. V., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

- Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.

- Organic Chemistry Portal. (2021). Suzuki Coupling.

- Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287.

- ResearchGate. (2018). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.

- ResearchGate. (2015). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.

- ACS Publications. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.

- Myers, A. (2010). The Suzuki Reaction. Chem 115.

- Organic Chemistry Portal. (2020). Sonogashira Coupling.

- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.

- Chemistry LibreTexts. (2021). Sonogashira Coupling.

- Zetzsche, L. E., et al. (2020). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.

- Organic Chemistry Portal. (2021). Biaryl synthesis by C-C coupling.

- PubMed. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol).

- Chemistry LibreTexts. (2021). Sonogashira Coupling.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- MDPI. (2021). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.

- ACS Publications. (2017).

- RSC Publishing. (2019).

- RSC Publishing. (2019).

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- NIH. (2014).

- ResearchGate. (2016).

- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

- NIH. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes.

- ResearchGate. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Nuances of 4-(Difluoromethoxy)-3-iodobenzoic Acid: A Technical Support Guide for Reaction Workup and Purification

Welcome to the technical support center for 4-(Difluoromethoxy)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, I've compiled this resource to address the common and often subtle challenges encountered during the workup and purification of reactions involving this compound. Our focus will be on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your processes effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into specific procedures, let's consider the structural attributes of this compound that dictate its behavior during reaction workups.

| Property | Value/Characteristic | Implication for Workup |

| Molecular Weight | 314.01 g/mol | A moderately sized molecule, generally amenable to standard laboratory purification techniques. |

| Acidity (pKa) | Predicted to be similar to analogous iodinated benzoic acids (around 3.5 - 4.0). The electron-withdrawing nature of the difluoromethoxy and iodo groups will increase its acidity compared to benzoic acid. | The acidic proton of the carboxylic acid is the primary handle for purification. Its solubility will be highly dependent on the pH of the aqueous phase during extraction. |

| Difluoromethoxy Group | Generally stable to a wide range of reaction and workup conditions, including acidic and basic washes. It is more metabolically stable than a methoxy group.[1] | This group is robust and unlikely to be a point of degradation during standard workup procedures. |

| Aryl Iodide | The iodine atom makes the molecule susceptible to light-induced degradation over time. It is a key reactive site for cross-coupling reactions. | Workup and storage should ideally be performed with protection from direct, prolonged light exposure. |

| Solubility | Expected to have low solubility in water at acidic pH and good solubility in many common organic solvents like ethyl acetate, dichloromethane, and methanol. Its sodium or potassium salt will be highly water-soluble. | This differential solubility is the cornerstone of effective extraction and purification. |

General Workup Philosophy: An Overview

The fundamental strategy for purifying reaction mixtures containing this compound or its derivatives revolves around leveraging the pH-dependent solubility of the carboxylic acid functional group.

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)-3-iodobenzoic acid by ¹H and ¹³C NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4-(difluoromethoxy)-3-iodobenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document leverages established principles of substituent effects on chemical shifts to predict the spectral features of the title compound. A comparative analysis with structurally related analogs, 4-fluoro-3-iodobenzoic acid and 4-(difluoromethoxy)benzoic acid, is presented to rationalize the predicted spectral data. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR data is provided to aid researchers in their laboratory work.

The Structural Landscape and Its Influence on NMR Spectra

The chemical structure of this compound presents a unique combination of substituents on the benzene ring: a carboxylic acid, an iodine atom, and a difluoromethoxy group. Each of these moieties exerts distinct electronic effects—inductive and resonance—that influence the magnetic environment of the individual protons and carbon atoms, leading to a characteristic NMR fingerprint.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance, deactivating the aromatic ring.

-

Iodine (-I): As a halogen, iodine is inductively electron-withdrawing but a weak resonance donor. Its large size can also induce steric effects.

-

Difluoromethoxy (-OCHF₂): The two fluorine atoms make this group strongly electron-withdrawing inductively. The oxygen atom, however, can participate in resonance, donating electron density to the ring.

The interplay of these effects will dictate the chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectra of this compound

The following predictions are based on the additive model of substituent chemical shifts (SCS) derived from the known spectra of benzoic acid and related substituted analogs.[1][2]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a complex splitting pattern for the three non-equivalent aromatic protons. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms.

-

H-2: This proton is ortho to the carboxylic acid and meta to the difluoromethoxy group. It is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing nature of the adjacent carboxyl group.

-

H-5: Situated ortho to the difluoromethoxy group and meta to the carboxylic acid, this proton will experience both the inductive withdrawal of the -OCHF₂ group and the deactivating effect of the carboxyl group.

-

H-6: This proton is meta to both the iodine and the carboxylic acid and para to the difluoromethoxy group. Its chemical shift will be influenced by all three substituents.

-

-OCHF₂: The proton of the difluoromethoxy group will appear as a triplet with a characteristic coupling constant (JHF) of approximately 75 Hz.

-

-COOH: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons, one for the carboxylic carbon, and one for the difluoromethoxy carbon.

-

C-1 (ipso-COOH): This carbon, directly attached to the electron-withdrawing carboxylic acid group, will be significantly deshielded.

-

C-3 (ipso-I): The carbon bearing the iodine atom will experience a notable shielding effect, a phenomenon known as the "heavy atom effect."

-

C-4 (ipso-OCHF₂): This carbon will be deshielded due to the electronegativity of the attached oxygen atom.

-

C-2, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

-

-COOH: The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position, typically in the range of 165-175 ppm.

-

-OCHF₂: The carbon of the difluoromethoxy group will be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Comparative Analysis with Structural Analogs

To contextualize the predicted NMR data, a comparison with 4-fluoro-3-iodobenzoic acid and 4-(difluoromethoxy)benzoic acid is instructive.

| Compound | ¹H NMR Chemical Shifts (ppm) - Predicted/Experimental | ¹³C NMR Chemical Shifts (ppm) - Predicted/Experimental |

| This compound | H-2: ~8.3 (d) H-5: ~7.4 (d) H-6: ~7.9 (dd) -OCHF₂: ~6.8 (t) -COOH: >12 (br s) | C-1: ~130 C-2: ~135 C-3: ~95 C-4: ~155 (t) C-5: ~118 C-6: ~125 -COOH: ~168 -OCHF₂: ~115 (t) |

| 4-Fluoro-3-iodobenzoic acid | Aromatic protons expected in the 7.2-8.4 ppm range. | Aromatic carbons expected in the 90-165 ppm range.[3] |

| 4-(Difluoromethoxy)benzoic acid | Aromatic protons expected in the 7.2-8.2 ppm range. -OCHF₂: ~6.8 (t) | Aromatic carbons expected in the 115-160 ppm range. -OCHF₂: ~115 (t) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The comparison highlights the expected influence of the substituents. The replacement of a fluorine atom in 4-fluoro-3-iodobenzoic acid with a difluoromethoxy group is predicted to cause a general downfield shift for the aromatic protons and carbons due to the stronger inductive electron withdrawal of the -OCHF₂ group. The presence of the iodine atom at C-3 in the title compound is expected to cause a significant upfield shift for this carbon compared to the corresponding carbon in 4-(difluoromethoxy)benzoic acid, illustrating the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

-

Processing:

-

Apply a gentle exponential window function (line broadening of 0.3 Hz).

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

-

Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz).

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm or the solvent peak.

-

Visualizing the Structure and Workflow

Caption: Numbered structure of this compound.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR is a critical step in its development for various applications. This guide provides a robust framework for understanding and predicting the key spectral features of this molecule. The comparative analysis with related compounds offers valuable insights into the influence of its unique substitution pattern. By following the detailed experimental protocol, researchers can confidently acquire high-quality NMR data to confirm the structure and purity of their synthesized material. This predictive and practical approach serves to accelerate research and development in the fields of chemistry and drug discovery.

References

-

Brown, W. P. (2025). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link][1]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. In Supplementary Information. [Link][4]

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link][3]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved January 26, 2026, from [Link][5]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved January 26, 2026, from [Link][6]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 26, 2026, from [Link][7]

- Penn, L., & Mallory, F. B. (1975). Chemical shift measurements of substituent effects on out-of-plane magnetic shielding in benzene derivatives. Journal of Magnetic Resonance (1969), 18(1), 6–11.

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link][8]

-

DeGoey, D. A., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 60(10), 4202–4219. [Link][9]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link][10]

- Karak, H., et al. (2015). The optimized geometrical structure, vibrational and electronic transitions, chemical shifts and nonlinear optical properties of 2-(4-hydroxyphenylazo)benzoic acid (HABA) compound. Journal of Molecular Structure, 1099, 559-570.

- Bothner-By, A. A., & Glick, R. E. (1957). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 26(6), 1651–1654.

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link][11]

-

Hunt, I. (n.d.). Ch12: Substituent Effects. University of Calgary. [Link]

- Siew, E. L., et al. (2008). Characterization of drug-chitosan interaction by 1H NMR, FTIR and isothermal titration calorimetry. AAPS PharmSciTech, 9(4), 1109–1116.

- Abraham, R. J., et al. (2004). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 42(5), 467–476.

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link][12]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][13]

-

PubChem. (n.d.). 4-Fluoro-3-hydroxy-5-iodobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link][14]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Fluoro-3-iodobenzoic acid | C7H4FIO2 | CID 10361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. nmrium.com [nmrium.com]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 4-Fluoro-3-hydroxy-5-iodobenzoic acid | C7H4FIO3 | CID 118684762 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Difluoromethoxy Group as a Strategic Bioisostere for the Methoxy Group: A Comparative Guide to Lipophilicity and Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a compelling bioisostere for the ubiquitous methoxy group (-OCH₃). This guide provides a comparative analysis of these two groups, focusing on their differential impacts on lipophilicity and cell permeability, supported by established physicochemical principles and detailed experimental protocols for their assessment.

Executive Summary: A Tale of Two Bioisosteres

The substitution of a methoxy group with a difluoromethoxy group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While both groups are of similar size, their electronic properties diverge significantly, leading to distinct effects on lipophilicity, metabolic stability, and hydrogen bonding potential.

-

Lipophilicity: The difluoromethoxy group is generally more lipophilic than the methoxy group. This increased lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration.[1]

-

Metabolic Stability: A key advantage of the -OCF₂H group is its enhanced metabolic stability. The strong carbon-fluorine bonds make it more resistant to oxidative metabolism compared to the methoxy group, which is susceptible to O-demethylation.[1]

-

Hydrogen Bonding: Unlike the methoxy group, the difluoromethoxy group can act as a weak hydrogen bond donor, potentially introducing new interactions with biological targets.

Physicochemical Properties: A Head-to-Head Comparison

Table 1: Comparison of Physicochemical Parameters

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Rationale and Implications |

| Hansch Hydrophobicity Parameter (π) | ~ -0.02 | ~ +0.63 | A positive π value indicates an increase in lipophilicity. The -OCF₂H group significantly increases the lipophilicity of a parent molecule compared to the -OCH₃ group.[2] |

| Calculated logP (cLogP) of Anisole vs. (Difluoromethoxy)benzene | Anisole: ~2.11 | (Difluoromethoxy)benzene: ~2.53 | This calculated example illustrates the lipophilicity-enhancing effect of the -OCF₂H substitution. |

| Metabolic Stability | Prone to O-demethylation | Resistant to oxidative metabolism | The C-F bonds in the -OCF₂H group are significantly stronger than the C-H bonds in the -OCH₃ group, leading to increased metabolic stability and potentially longer drug half-life.[1] |

| Hydrogen Bonding Potential | Hydrogen bond acceptor | Weak hydrogen bond donor | The C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. This can lead to improved target engagement. |

| Conformational Preference | Tends to be coplanar with an adjacent aromatic ring | Can adopt a conformation perpendicular to an adjacent aromatic ring | This conformational flexibility of the -OCF₂H group can be advantageous for fitting into specific binding pockets.[3] |

The Litmus Test: Assessing Cell Permeability

A deeper understanding of how these physicochemical differences translate into biological function requires robust experimental assessment of cell permeability. The two most common in vitro models for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA Assay: A High-Throughput Screen for Passive Diffusion

The PAMPA model provides a rapid and cost-effective method to evaluate the passive transcellular permeability of a compound.[4] It is particularly useful in the early stages of drug discovery for ranking compounds based on their ability to cross a lipid membrane.[5]

PAMPA Experimental Workflow

The Caco-2 Assay: A More Biologically Relevant Model

The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, thus mimicking the intestinal epithelium.[6] This model can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption.[7][8]

Caco-2 Permeability Assay Workflow

Experimental Protocols

Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a representative example and may require optimization based on specific compounds and laboratory equipment.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates (low-binding)

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solutions (e.g., 10 mM in DMSO)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

-

Preparation of the Donor Plate:

-

Coat the filter membrane of each well in the donor plate with 5 µL of the artificial membrane solution.

-

Prepare the dosing solutions by diluting the test compound stock solutions in PBS to the desired final concentration (e.g., 100 µM).

-

Add 150 µL of the dosing solution to each well of the coated donor plate.

-

-

Assembly and Incubation:

-

Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring good contact between the membrane and the acceptor solution.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours) in a humidified chamber to prevent evaporation.

-

-

Sample Collection and Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Collect samples from both the donor and acceptor wells.

-

Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

A = area of the membrane

-

t = incubation time

-

Ca(t) = concentration in the acceptor well at time t

-

Ceq = equilibrium concentration

-

-

Detailed Protocol for Caco-2 Cell Permeability Assay

This protocol requires aseptic cell culture techniques and is a more involved process than the PAMPA assay.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound stock solutions

-

LC-MS/MS system for analysis

-

Millicell ERS-2 Voltohmmeter for TEER measurements

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

-

Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the laboratory's established acceptable range.

-

-

Transport Experiment (Apical to Basolateral - A-B):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS to the basolateral (bottom) chamber.

-

Add the test compound dosing solution in HBSS to the apical (top) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Transport Experiment (Basolateral to Apical - B-A) (for efflux assessment):

-

Perform the experiment as described above, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt = rate of appearance of the compound in the receiver chamber

-

A = surface area of the Transwell membrane

-

C₀ = initial concentration in the donor chamber

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.

-

Conclusion: Strategic Application of the Difluoromethoxy Group

The choice between a methoxy and a difluoromethoxy group in a drug candidate is a strategic decision that can have far-reaching consequences for its developability. The -OCF₂H group offers a powerful tool to enhance metabolic stability and fine-tune lipophilicity, often leading to improved cell permeability. However, the increased lipophilicity must be carefully balanced to avoid potential off-target effects and liabilities. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the impact of this substitution on a molecule's ability to cross biological membranes, enabling data-driven decisions in the drug discovery process. By understanding the fundamental physicochemical differences and employing rigorous experimental validation, researchers can effectively harness the unique properties of the difluoromethoxy group to design safer and more efficacious medicines.

References

-

ResearchGate. a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... Available from: [Link]

-

National Institutes of Health (NIH). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

-

National Institutes of Health (NIH). A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Evotec. Caco-2 Permeability Assay. Available from: [Link]

-

CHIMIA. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Available from: [Link]

-

PubMed. A PAMPA study of the permeability-enhancing effect of new ceramide analogues. Available from: [Link]

-

ResearchGate. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Available from: [Link]

-

ResearchGate. A PAMPA Study of the Permeability-Enhancing Effect of New Ceramide Analogues. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

-

PubMed. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Available from: [Link]

-

ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

-

PubMed. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available from: [Link]

-

ResearchGate. Development of a 7-Day, 96-Well Caco-2 Permeability Assay with High-Throughput Direct UV Compound Analysis. Available from: [Link]

-

MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAMPA | Evotec [evotec.com]

- 6. Caco-2 Permeability | Evotec [evotec.com]

- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Vitro Assay Validation of Novel Kinase Inhibitors Derived from 4-(Difluoromethoxy)-3-iodobenzoic Acid

Introduction: The Strategic Value of the 4-(Difluoromethoxy)-3-iodobenzoic Acid Scaffold